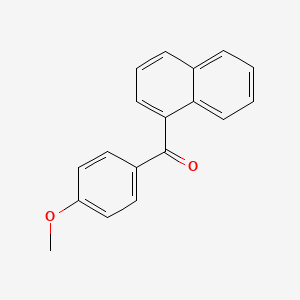

(4-Methoxyphenyl)(naphthalen-1-yl)methanone

Description

Properties

IUPAC Name |

(4-methoxyphenyl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-20-15-11-9-14(10-12-15)18(19)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGIYCMFDIWAKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325317 | |

| Record name | (4-methoxyphenyl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39070-92-3 | |

| Record name | NSC409634 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-methoxyphenyl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(naphthalen-1-yl)methanone typically involves the reaction of 4-methoxybenzoyl chloride with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via Friedel-Crafts acylation, where the acyl group from the benzoyl chloride is introduced to the naphthalene ring. The reaction conditions generally include:

Temperature: 0-5°C initially, then gradually increased to room temperature.

Solvent: Anhydrous dichloromethane or carbon disulfide.

Reaction Time: Several hours, typically 4-6 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Large-scale reactors with precise temperature control.

Catalysts: Use of high-purity aluminum chloride.

Purification: Crystallization or recrystallization from suitable solvents to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO), leading to the formation of carboxylic acids.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH), resulting in the corresponding alcohol.

Common Reagents and Conditions

Oxidation: KMnO in acidic or neutral medium, CrO in acetic acid.

Reduction: NaBH in methanol or ethanol, LiAlH in ether.

Substitution: Halogenation using bromine (Br) or chlorination using chlorine (Cl) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Formation of 4-methoxybenzoic acid and naphthalene-1-carboxylic acid.

Reduction: Formation of (4-methoxyphenyl)(naphthalen-1-yl)methanol.

Substitution: Formation of halogenated derivatives such as 4-bromo-(4-methoxyphenyl)(naphthalen-1-yl)methanone.

Scientific Research Applications

Medicinal Chemistry

(4-Methoxyphenyl)(naphthalen-1-yl)methanone has been investigated for its potential as an anticancer agent. A study highlighted the synthesis of a series of derivatives that exhibited significant anticancer activity by inhibiting tubulin polymerization, which is critical for cancer cell division and proliferation . The structure-activity relationship (SAR) studies indicated that modifications on the methanone moiety could enhance biological activity.

Photostability and UV Absorption

This compound serves as a UV filter in cosmetic formulations due to its ability to absorb UV radiation effectively. Its photostability makes it suitable for use in sunscreens and other skincare products. Research has shown that incorporating this compound into formulations can enhance the protection against UV-induced skin damage .

Synthesis of Novel Compounds

The compound is often used as a precursor in the synthesis of more complex organic molecules. For instance, it has been utilized in reactions involving n-butyllithium to create various substituted naphthalene derivatives . The versatility in synthetic pathways allows for the exploration of new chemical entities with potential therapeutic properties.

Table 1: Synthesis Conditions and Yields

| Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Grignard Reaction | n-butyllithium, (4-Methoxyphenyl) | -20 °C, THF | 80 |

| Friedel-Crafts Acylation | Titanium(IV) tetrachloride, zinc powder | 78 °C, THF | 42 |

| Coupling Reaction | Diphenylmethane, p-toluenesulfonic acid | Reflux, Toluene | 90 |

| Compound Name | Activity Type | IC50 Value (µM) |

|---|---|---|

| 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines | Anticancer | 15 |

| This compound | Tubulin Inhibitor | 20 |

Case Study 1: Anticancer Activity

A recent study synthesized a series of derivatives based on this compound, demonstrating that certain modifications significantly increased their potency against various cancer cell lines. The lead compound showed an IC50 value of 15 µM against breast cancer cells, indicating promising therapeutic potential .

Case Study 2: UV Protection Efficacy

In cosmetic applications, formulations containing this compound were tested for their UV absorption capabilities. Results indicated that the compound effectively reduced UV-induced erythema in human skin models, highlighting its role as an effective UV filter in sunscreen products .

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:

Molecular Targets: Binding to enzymes or receptors, altering their activity.

Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

JWH-018

- Structure: (Naphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone.

- Key Differences : Replaces the 4-methoxyphenyl group in the target compound with a naphthalen-1-yl group and introduces a pentyl chain on the indole nitrogen.

- Activity: Exhibits high affinity for CB1 receptors (Ki = 9.0 nM) due to lipophilic naphthyl and pentyl groups enhancing blood-brain barrier penetration. In contrast, (4-Methoxyphenyl)(naphthalen-1-yl)methanone lacks the indole-pentyl moiety, reducing cannabinoid activity .

RCS-4

- Structure: (4-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone.

- Key Differences : Retains the 4-methoxyphenyl group but replaces the naphthyl group with an indole-pentyl chain.

- Activity : Moderate CB1 affinity (Ki = 135 nM), highlighting the importance of the naphthyl group in enhancing receptor binding compared to indole derivatives .

JWH-073

- Structure: (1-Butyl-1H-indol-3-yl)(naphthalen-1-yl)methanone.

- Key Differences: Features a shorter butyl chain instead of pentyl, reducing metabolic stability. Hydroxylated metabolites (e.g., JWH-073 M5) show glucuronidation patterns distinct from those of this compound .

Table 1: SCRA Comparison

| Compound | CB1 Affinity (Ki) | Metabolic Stability | Central Activity |

|---|---|---|---|

| JWH-018 | 9.0 nM | Low (extensive hydroxylation) | High |

| RCS-4 | 135 nM | Moderate | Moderate |

| This compound | Not reported | High (no alkyl chain) | Low |

Peripheral CB1/CB2 Dual Agonists

Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (Compound 13)

- Structure : Two naphthalen-1-yl groups with a pentyloxy substituent.

- Key Differences : The 4-pentyloxy chain enhances lipophilicity and peripheral selectivity.

- Activity: Dual CB1/CB2 agonist with oral bioavailability and antihyperalgesic effects. Limited CNS penetration due to increased molecular bulk, unlike the unsubstituted this compound .

Multi-Aroyl Naphthalene Derivatives

1,8-Bis(4-methoxybenzoyl)-2,7-dimethoxynaphthalene

- Structure : Two 4-methoxybenzoyl groups on a dimethoxynaphthalene core.

- Key Differences: Additional methoxy groups and symmetry alter crystallographic packing (space group P-1) and solubility in chloroform. These properties contrast with the monosubstituted this compound, which lacks such symmetry .

Table 2: Physicochemical Properties

| Compound | Melting Point | Solubility (CHCl3) | Crystallographic Space Group |

|---|---|---|---|

| This compound | Not reported | Moderate | Not determined |

| 1,8-Bis(4-methoxybenzoyl)-2,7-dimethoxynaphthalene | 165–167°C | High | P-1 |

Metabolites and Derivatives

JWH-018 Metabolites (M1–M6)

- Structural Modifications : Hydroxylation at indole (M1–M4) or pentyl chain (M5–M6).

- Impact: Metabolites like M5 [(1-(5-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone] undergo glucuronidation, increasing polarity and detection in urine. In contrast, this compound lacks metabolic sites, enhancing stability .

Biological Activity

(4-Methoxyphenyl)(naphthalen-1-yl)methanone, also known as a naphthyl ketone derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHO

- CAS Number : 39070-92-3

- Molecular Weight : 238.28 g/mol

This structure features a methoxy group attached to a phenyl ring, which is further connected to a naphthalene moiety. The presence of these aromatic systems may contribute to its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit:

- Induction of Apoptosis : Studies have shown that naphthalenone derivatives can induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties against various bacterial strains, suggesting a role in inhibiting bacterial growth .

- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to disrupt microtubule dynamics, which is crucial for cell division, thereby leading to G2/M phase arrest in cancer cells .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and T47D (breast cancer).

- EC50 Values : In related studies, potent analogs exhibited EC50 values as low as 37 nM in T47D cells, indicating strong growth inhibition .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications:

- Bacterial Strains Tested : Its efficacy was assessed against both Gram-positive and Gram-negative bacteria.

- Inhibition Zones : The compound demonstrated significant inhibition zones ranging from 18 mm to 24 mm against various strains, indicating robust antibacterial activity .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.